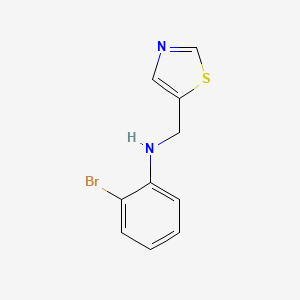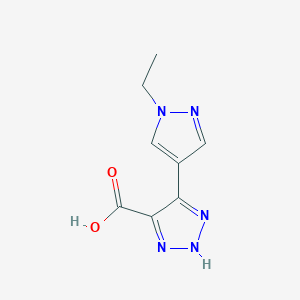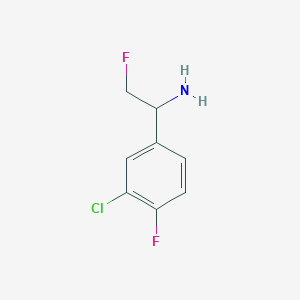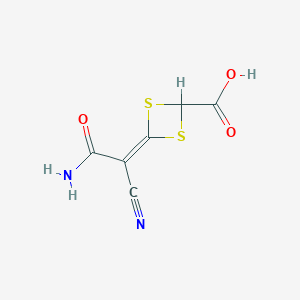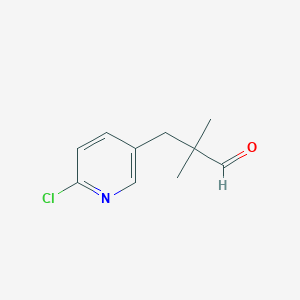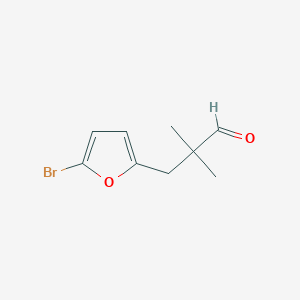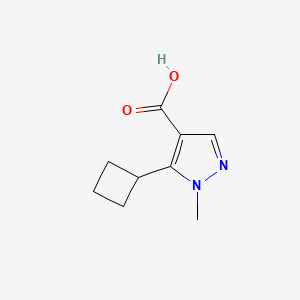
5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a cyclobutyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of 1-Methyl-1H-pyrazole: This can be achieved by reacting pyrazole with acetone.
Cyclobutylation: The 1-methyl-1H-pyrazole is then reacted with a cyclobutyl halide under basic conditions to introduce the cyclobutyl group.
Carboxylation: Finally, the cyclobutylated pyrazole is carboxylated using a suitable carboxylating agent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mécanisme D'action
The mechanism of action of 5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Similar structure but with an ethyl and chloro group instead of a cyclobutyl group.
5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid: Contains an amino group instead of a cyclobutyl group.
3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group instead of a cyclobutyl group
Uniqueness
The uniqueness of 5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid lies in its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of novel heterocyclic systems and for exploring new biological activities.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
5-cyclobutyl-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-11-8(6-3-2-4-6)7(5-10-11)9(12)13/h5-6H,2-4H2,1H3,(H,12,13) |
Clé InChI |
LDTABXJEQXILGO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)C(=O)O)C2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


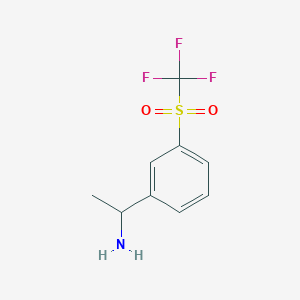
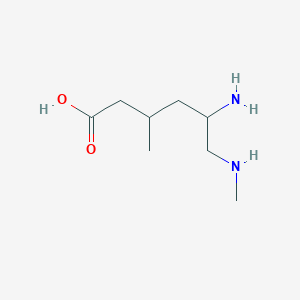
![4-Ethoxy-4-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13234636.png)
![1-[(tert-Butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid](/img/structure/B13234637.png)
